molecular formula C10H17N3O2S B565567 N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide CAS No. 936751-11-0

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide

Cat. No. B565567
CAS RN: 936751-11-0
M. Wt: 243.325
InChI Key: CRPIDIWYUDKQPV-UHFFFAOYSA-N
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Description

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (ATMP) is an organic compound that has been extensively studied in recent years due to its potential applications in both scientific research and laboratory experiments. ATMP is a synthetic compound that is composed of an aminothioxomethyl group and a five-member ring system. It is a highly reactive compound that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Piracetam and its derivatives, including compounds similar to N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide, are recognized for their nootropic effects. These compounds are primarily used in the treatment of CNS disorders, improving learning, memory, brain metabolism, and cognitive ability. The review by Dhama et al. (2021) emphasizes different biological activities associated with piracetam and its synthetic methodologies, highlighting their potential in managing and treating diseases like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury (Dhama et al., 2021).

Stereochemistry and Pharmacological Profile

  • The stereochemistry of phenylpiracetam and its derivatives plays a crucial role in their pharmacological properties. Veinberg et al. (2015) reviewed the design, synthesis, and biological activity of enantiomerically pure phenylpiracetam derivatives, demonstrating a direct relationship between the configuration of the stereocenters and the biological properties of the respective enantiomers. This review suggests that the pharmacological advantages of certain stereoisomers justify the need for drug substance purification from the less active ones (Veinberg et al., 2015).

Antioxidant and Neuroprotective Effects

  • N-acetylcysteine (NAC) and its derivatives have emerged as beneficial in the treatment of psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways. Dean et al. (2011) provide insights into the current therapeutic evidence and potential mechanisms of action of NAC, emphasizing its promising results in populations with psychiatric disorders where traditional treatments have been limited (Dean, Giorlando, & Berk, 2011).

  • The synthesis of an amide derivative of N-acetylcysteine, N-Acetylcysteine amide (NACA), aims to improve lipophilicity, membrane permeability, and antioxidant properties. Research indicates NACA's therapeutic potentials in neurological disorders and its superior bioavailability, which may fulfill the promises of NAC in various pathophysiological disorders (Sunitha et al., 2013).

properties

IUPAC Name

N-carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-2-5-13-7(3-4-9(13)15)6-8(14)12-10(11)16/h7H,2-6H2,1H3,(H3,11,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPIDIWYUDKQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(CCC1=O)CC(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744003
Record name N-Carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide

CAS RN

936751-11-0
Record name N-Carbamothioyl-2-(5-oxo-1-propylpyrrolidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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